molecular formula C14H15NO4 B2516594 Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate CAS No. 1152697-30-7

Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate

Cat. No. B2516594
CAS RN: 1152697-30-7
M. Wt: 261.277
InChI Key: JIACCOZONROCEI-UHFFFAOYSA-N
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Description

“Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate” is a chemical compound with the molecular formula C14H15NO4 . It has a molecular weight of 261.27 .


Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 21 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amine (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate” are not available, related compounds have been involved in catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate” are not fully detailed in the available resources. The compound has a molecular weight of 261.27 and a molecular formula of C14H15NO4 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Catalyzed and Uncatalyzed Thermolysis
The thermolysis of related compounds, particularly in the absence of transition metal catalysts, can lead to novel eliminative rearrangements. For instance, thermolysis studies have highlighted the formation of unique structural compounds, such as methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, through novel rearrangement processes. The structural elucidation of such compounds is often confirmed via X-ray crystallography, showcasing their potential in understanding reaction mechanisms and the development of new synthetic methodologies (Gillespie et al., 1979).

Bioactive Compound Isolation
Research into naturally occurring furan-2-carboxylic acids has led to the isolation of new compounds from botanical sources, such as Nicotiana tabacum. These compounds have been investigated for their bioactivities, including anti-tobacco mosaic virus (TMV) and cytotoxicity against various cancer cell lines. Such studies highlight the potential of furan derivatives in contributing to bioactive compound discovery and the development of new therapeutic agents (Yu-Ping Wu et al., 2018).

Maillard Reaction Studies
Investigations into the Maillard reaction, particularly involving methanolic solutions of related furan compounds, have identified key compounds formed during thermal treatment. These studies provide insights into the chemical pathways that lead to the formation of colored compounds, offering valuable information for food science and the understanding of browning reactions (Hofmann, 1998).

Analytical Method Development
The development of analytical methods for detecting related furan compounds in complex matrices, such as honey, showcases the relevance of methyl furan-2-carboxylate derivatives in food safety and quality control. High-performance liquid chromatography (HPLC) methods enable the detection and quantification of these compounds, contributing to the assessment of food quality and compliance with safety standards (Nozal et al., 2001).

Biological Activity and Synthetic Applications
Synthesis and biological activity studies of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives highlight their potential in medicinal chemistry. These compounds have been evaluated for their cytotoxicity against cancer cell lines and their antimicrobial properties, indicating their significance in the development of new therapeutic agents (Phutdhawong et al., 2019).

properties

IUPAC Name

methyl 5-[(3-methoxyanilino)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-11-5-3-4-10(8-11)15-9-12-6-7-13(19-12)14(16)18-2/h3-8,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIACCOZONROCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate

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